N-methyl,ethyl-Morpholinium hexafluorophosphate

Ionic liquids Electrochemical stability Electrolyte selection

N-Methyl,ethyl-Morpholinium hexafluorophosphate (CAS 134353-08-5, molecular formula C₇H₁₆F₆NOP, MW 275.17 g·mol⁻¹) is a room-temperature ionic liquid (RTIL) belonging to the N-alkyl-N-methylmorpholinium [Mor₁,ₙ][PF₆] family. The compound comprises an N-ethyl-N-methylmorpholinium cation paired with a hexafluorophosphate anion and is offered at ≥98 % purity for electrochemical and synthetic applications.

Molecular Formula C7H16F6NOP
Molecular Weight 275.17 g/mol
Cat. No. B12108938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl,ethyl-Morpholinium hexafluorophosphate
Molecular FormulaC7H16F6NOP
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESCC[N+]1(CCOCC1)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C7H16NO.F6P/c1-3-8(2)4-6-9-7-5-8;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1
InChIKeyULCMPDHEKFTQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl,ethyl-Morpholinium Hexafluorophosphate: Ionic Liquid Identity, Specifications, and Market Positioning


N-Methyl,ethyl-Morpholinium hexafluorophosphate (CAS 134353-08-5, molecular formula C₇H₁₆F₆NOP, MW 275.17 g·mol⁻¹) is a room-temperature ionic liquid (RTIL) belonging to the N-alkyl-N-methylmorpholinium [Mor₁,ₙ][PF₆] family. The compound comprises an N-ethyl-N-methylmorpholinium cation paired with a hexafluorophosphate anion and is offered at ≥98 % purity for electrochemical and synthetic applications . As a member of the morpholinium-based ionic liquid class, it shares the core cation scaffold with widely studied analogs such as N-ethyl-N-methylmorpholinium bromide ([Mor₁,₂][Br]) and N-butyl-N-methylmorpholinium hexafluorophosphate ([Mor₁,₄][PF₆]). However, its specific combination of the compact ethyl substituent and the inorganic PF₆⁻ counter-ion produces a distinctive thermal and electrochemical profile that cannot be reproduced by either the bromide variants or the longer-chain hexafluorophosphate homologs [1].

Why N-Methyl,ethyl-Morpholinium Hexafluorophosphate Cannot Be Swapped for a Generic Morpholinium Salt


Within the N-alkyl-N-methylmorpholinium family, both the anion identity and the alkyl chain length exert first-order control over melting point, decomposition temperature, and electrochemical stability window. Replacing the PF₆⁻ anion with Br⁻ shrinks the electrochemical window from 6.1–6.3 V to 3.4–3.6 V and lowers the decomposition temperature by 50–180 °C [1]. Conversely, exchanging the ethyl substituent for butyl or octyl alters phase behavior and shifts the melting point deeper into the sub-ambient range, which may be desirable or detrimental depending on the operating temperature specification [2]. These inter-property trade-offs mean that a user selecting a morpholinium salt for a specific electrochemical window, thermal budget, or phase requirement cannot freely substitute one morpholinium derivative for another without re-validating device performance. The evidence below isolates where N-methyl,ethyl-morpholinium hexafluorophosphate carves out a verifiable niche relative to its closest structural competitors.

Quantitative Differentiation of N-Methyl,ethyl-Morpholinium Hexafluorophosphate Versus Closest Analogs


Electrochemical Stability Window: PF₆⁻ vs. Br⁻ Anion in N-Ethyl-N-Methylmorpholinium Salts

The electrochemical stability window of N-ethyl-N-methylmorpholinium hexafluorophosphate ([Mor₁,₂][PF₆]) is 6.1–6.3 V, more than 2.5 V wider than the 3.4–3.6 V window of the bromide analog [Mor₁,₂][Br] [1]. This head-to-head comparison within the identical cation scaffold isolates the anion effect: PF₆⁻ confers approximately 75 % greater oxidative stability.

Ionic liquids Electrochemical stability Electrolyte selection

Thermal Decomposition Onset: PF₆⁻ vs. Br⁻ Anion

The decomposition temperature (Td) of N-ethyl-N-methylmorpholinium hexafluorophosphate falls in the 250–380 °C range, compared with 200–230 °C for the corresponding bromide salt [Mor₁,₂][Br] [1]. This represents a minimum 50 °C and up to 180 °C advantage in thermal robustness attributable exclusively to the anion.

Thermal stability Ionic liquids Decomposition temperature

Melting Point Depression: Ethyl vs. Longer Alkyl Chains on the Morpholinium Cation

Within the [Mor₁,ₙ][PF₆] series, the N-ethyl-N-methyl derivative ([Mor₁,₂][PF₆]) exhibits a melting point in the 50–110 °C range characteristic of inorganic-anion morpholinium salts, whereas longer-chain analogs such as [Mor₁,₄][PF₆] and [Mor₁,₈][PF₆] display progressively lower melting points that can approach or fall below room temperature [1]. The ethyl chain length thus positions [Mor₁,₂][PF₆] as a medium-melting member of the series—solid at ambient temperature but liquefying at moderately elevated temperatures—offering a distinct phase profile compared to the fully room-temperature-liquid longer-chain homologs.

Melting point Phase behavior Ionic liquid design

Complexing Agent Efficacy: N-Ethyl-N-Methylmorpholinium Bromide as an Industrial Benchmark for Bromine Sequestration

N-Ethyl-N-methylmorpholinium bromide (MEM-Br, the bromide precursor to the target hexafluorophosphate) has been designated the most commonly used bromine complexing agent (BCA) in zinc-bromine redox flow battery (ZBFB) technology [1]. In direct comparative cycling tests, MEM-Br served as the performance baseline against which the alternative N-methyl-N-propylmorpholinium bromide (MPM-Br) was benchmarked over 200 charge–discharge cycles. MPM-Br was found to display higher voltage resistance and higher energy efficiency, making it a promising alternative to MEM-Br [1]. MEM-Br (and by extension the MEM cation motif) has also been evaluated alongside N-ethyl-N-methyl-pyrrolidinium bromide in vanadium bromide redox flow cells for bromine vapor suppression [2].

Zinc-bromine battery Bromine complexing agent Redox flow battery

Purity Specification and Reproducibility: ≥98 % Assay as a Procurement Gate

Commercial N-methyl,ethyl-morpholinium hexafluorophosphate is supplied at ≥98 % purity, with the primary application fields explicitly listed as metal plating, electropolishing, phase-transfer media, battery and fuel cell electrolytes, nanomaterials processing, and enzymatic catalysis . For electrochemical applications, the presence of halide impurities (e.g., residual Br⁻ from metathesis synthesis) at >1 % can narrow the effective electrochemical window and accelerate corrosion of current collectors. The ≥98 % specification provides a defined procurement baseline that lower-grade or non-specification morpholinium salts may not guarantee.

Purity specification Quality control Electrolyte reproducibility

Overall Thermal Robustness (Td near 673 K) of the Morpholinium [PF₆] Class vs. Commercial LiPF₆ Electrolytes

The N-methyl-N-alkylmorpholinium hexafluorophosphate class, which includes the N-ethyl-N-methyl derivative, exhibits thermal stability near 673 K (approx. 400 °C) [1]. This is substantially higher than the thermal decomposition onset of the ubiquitous LiPF₆ salt used in commercial Li-ion batteries, which begins to degrade at approximately 80–107 °C in electrolyte formulations [2]. This 300+ °C differential positions morpholinium PF₆ salts as thermally robust electrolyte components for high-temperature or safety-critical electrochemical devices.

Thermal stability Lithium-ion battery Electrolyte safety

Application Scenarios Where N-Methyl,ethyl-Morpholinium Hexafluorophosphate Provides a Verifiable Advantage


High-Voltage Lithium-Ion and Post-Lithium Battery Electrolytes

The 6.1–6.3 V electrochemical stability window of N-ethyl-N-methylmorpholinium hexafluorophosphate [1] makes it a candidate electrolyte component for high-voltage cathode systems (e.g., LiNi₀.₅Mn₁.₅O₄ operating at ~4.7 V vs. Li/Li⁺) where conventional carbonate-based electrolytes undergo oxidative decomposition. The thermal stability near 673 K further supports operation at elevated temperatures where LiPF₆-based electrolytes fail [2]. Procurement should specify ≥98 % purity with low halide content to preserve the full electrochemical window .

Zinc-Bromine Redox Flow Batteries: Benchmark Complexing Agent with High-Voltage Upgrade Potential

The N-ethyl-N-methylmorpholinium (MEM) cation is the industry-standard bromine complexing agent in zinc-bromine flow batteries, having served as the performance baseline in comparative cycling studies [3]. While the bromide form (MEM-Br) is the direct complexing agent, the PF₆⁻ analog enables exploration of non-aqueous or hybrid flow battery architectures that require a wider electrochemical window than the 3.4–3.6 V offered by the bromide salt [1]. Users developing next-generation flow batteries can retain the proven MEM cation complexation chemistry while upgrading to a PF₆⁻-based electrolyte for higher voltage operation.

Metal Plating and Electropolishing Under Thermally Demanding Conditions

N-Methyl,ethyl-morpholinium hexafluorophosphate is explicitly indicated for metal plating and electropolishing applications . Its decomposition temperature of 250–380 °C (vs. 200–230 °C for the bromide analog) [1] permits electrodeposition processes at elevated bath temperatures that would degrade halide-based morpholinium salts. The wide electrochemical window also prevents solvent/electrolyte breakdown during high-overpotential plating steps.

Phase-Transfer Catalysis and Organic Synthesis Requiring Thermally Stable, Non-Nucleophilic Media

The PF₆⁻ anion is weakly coordinating and non-nucleophilic, and the morpholinium cation provides organic solubility. With a thermal decomposition onset ≥250 °C [1], this ionic liquid can serve as a phase-transfer medium or reaction solvent for high-temperature organic transformations (e.g., nucleophilic fluorinations, Heck couplings above 150 °C) where conventional phase-transfer catalysts based on bromide or iodide anions would decompose or participate in side reactions. The ≥98 % purity specification provides a consistent starting material quality for reproducible synthetic protocols.

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